
(2R)-2-amino-3-fluoropentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-fluoropentanedioic acid, also known as L-2-amino-3-fluorosuccinic acid (L-AFSA), is a non-proteinogenic amino acid that has gained attention in the field of medicinal chemistry due to its unique properties. It is a fluorinated analogue of glutamic acid, which is an important neurotransmitter in the central nervous system. L-AFSA has been found to exhibit various biological activities and has been studied extensively for its potential applications in drug discovery.
Mecanismo De Acción
L-AFSA acts as a glutamate receptor modulator by binding to the glutamate binding site and altering the receptor's activity. It has been found to selectively inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological disorders.
Biochemical and Physiological Effects:
L-AFSA has been shown to exhibit various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. It has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, which are involved in various neurological functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-AFSA has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. It also exhibits high potency and selectivity for the NMDA receptor. However, it has some limitations, including low solubility in water and poor bioavailability.
Direcciones Futuras
Future research on L-AFSA could focus on its potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. It could also be studied for its potential use as a tool for studying glutamate receptor function. Additionally, further studies could investigate the optimization of the synthesis method to improve the yield and enantioselectivity of L-AFSA.
Métodos De Síntesis
The synthesis of L-AFSA can be achieved through various methods, including enzymatic and chemical synthesis. One of the most common methods involves the enzymatic resolution of racemic 2,3-difluoro-4-oxo-butanoic acid using L-aminoacylase. This method has been shown to produce high yields of L-AFSA with high enantioselectivity.
Aplicaciones Científicas De Investigación
L-AFSA has been extensively studied for its potential applications in drug discovery. It has been found to exhibit various biological activities, including anticonvulsant, analgesic, and neuroprotective effects. It has also been shown to modulate the activity of glutamate receptors, which are involved in various neurological disorders.
Propiedades
Número CAS |
142292-79-3 |
|---|---|
Nombre del producto |
(2R)-2-amino-3-fluoropentanedioic acid |
Fórmula molecular |
C5H8FNO4 |
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-fluoropentanedioic acid |
InChI |
InChI=1S/C5H8FNO4/c6-2(1-3(8)9)4(7)5(10)11/h2,4H,1,7H2,(H,8,9)(H,10,11)/t2?,4-/m0/s1 |
Clave InChI |
WUDOIEVYRDRGAN-AOIFVJIMSA-N |
SMILES isomérico |
C(C([C@@H](C(=O)O)N)F)C(=O)O |
SMILES |
C(C(C(C(=O)O)N)F)C(=O)O |
SMILES canónico |
C(C(C(C(=O)O)N)F)C(=O)O |
Sinónimos |
L-Glutamic acid, 3-fluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




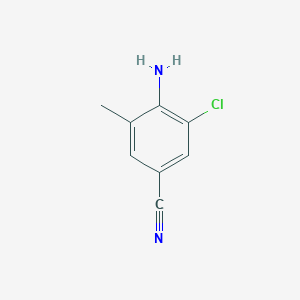
![[(1S,2S,5S,6R,7R,9S,10S,18R)-9-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl]methyl acetate](/img/structure/B136339.png)
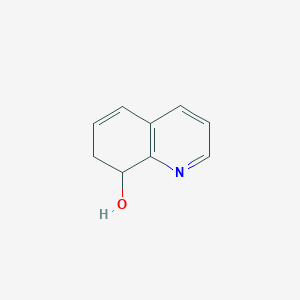

![6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B136352.png)
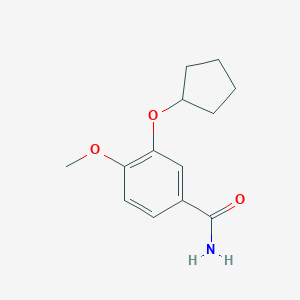
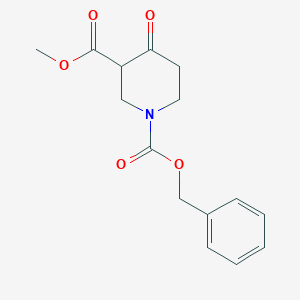
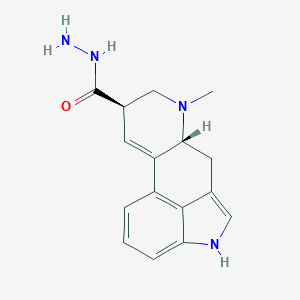
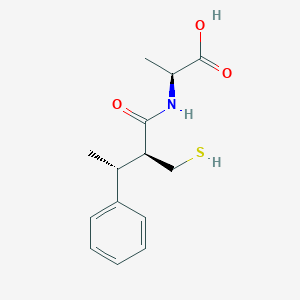

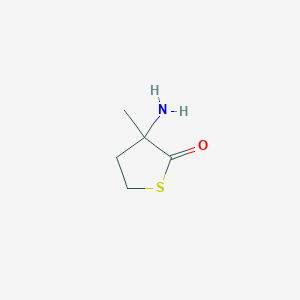
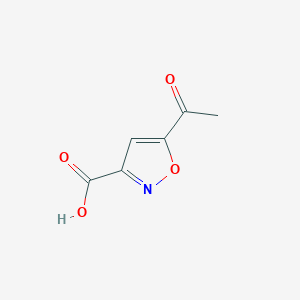
![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)